BenchChemオンラインストアへようこそ!

1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-

Lipophilicity CNS drug design NK1 antagonist

1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl- (CAS 646056-38-4) is a spirocyclic diamine derivative within the substituted diaza-spiro[4.4]nonane class, disclosed by Janssen Pharmaceutica as a neurokinin-1 (NK1) receptor antagonist scaffold. The compound features a 1,7-diazaspiro[4.4]nonane core bearing a 5-isoxazolyl group at the 1-position and a methyl substituent at the 7-position.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 646056-38-4
Cat. No. B11896138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-
CAS646056-38-4
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCN1CCC2(C1)CCCN2C3=CC=NO3
InChIInChI=1S/C11H17N3O/c1-13-8-5-11(9-13)4-2-7-14(11)10-3-6-12-15-10/h3,6H,2,4-5,7-9H2,1H3
InChIKeyAIUHFFDBUORJPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl- (CAS 646056-38-4): Spirocyclic NK1 Antagonist Scaffold with Computed Physicochemical Differentiation


1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl- (CAS 646056-38-4) is a spirocyclic diamine derivative within the substituted diaza-spiro[4.4]nonane class, disclosed by Janssen Pharmaceutica as a neurokinin-1 (NK1) receptor antagonist scaffold [1]. The compound features a 1,7-diazaspiro[4.4]nonane core bearing a 5-isoxazolyl group at the 1-position and a methyl substituent at the 7-position. It possesses a molecular weight of 207.27 g·mol⁻¹, molecular formula C₁₁H₁₇N₃O, computed XLogP3 of 1.4, topological polar surface area (TPSA) of 32.5 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors [2]. These computed properties position the compound as a moderately lipophilic, low-polar-surface-area member of its analog series, with implications for CNS penetration and target engagement.

Why In-Class 1,7-Diazaspiro[4.4]nonane Analogs Cannot Be Interchanged for NK1 Antagonist Research


The 1,7-diazaspiro[4.4]nonane scaffold is a privileged core in which substitution at the 1- and 7-positions critically modulates NK1 receptor affinity and selectivity [1]. The Janssen patent family demonstrates that varying the heteroaryl group at the 1-position (isoxazole, isothiazole, oxadiazole, pyridyl, etc.) and the N-7 substituent (methyl, H, larger alkyl) produces compounds with distinct neurokinin receptor subtype profiles [1]. Computed physicochemical properties—XLogP3, TPSA, hydrogen bond donor/acceptor count—diverge substantially across close analogs, predicting differences in membrane permeability, oral absorption, and CNS distribution [2][3]. Therefore, substitution for procurement without considering these quantitative property differences risks selecting a compound with suboptimal or irrelevant pharmacological behavior for the intended NK1-targeted application.

Quantitative Differentiation of 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl- vs. Closest Analogs: Computed Property Comparisons


XLogP3 Lipophilicity vs. Oxadiazole and Isothiazole Analogs

The 7-methyl-isoxazole compound (CAS 646056-38-4) exhibits a computed XLogP3 of 1.4, falling intermediate between the more hydrophilic 1,3,4-oxadiazole analog (XLogP3 0.7; CAS 646056-41-9) and the more lipophilic isothiazole analog (XLogP3 2.0; CAS 646056-39-5) [1]. This moderate lipophilicity lies within the optimal range for CNS drug candidates (logP 1–4) while avoiding the excessive hydrophilicity that may limit passive membrane permeation and the excessive lipophilicity that may increase metabolic liability and plasma protein binding [2].

Lipophilicity CNS drug design NK1 antagonist

Topological Polar Surface Area (TPSA) Comparison: Implications for Blood-Brain Barrier Penetration

The target compound displays a computed TPSA of 32.5 Ų, which is substantially lower than that of the isothiazole analog (47.6 Ų), the 1,3,4-oxadiazole analog (45.4 Ų), and the des-methyl isoxazole analog (41.3 Ų; CAS 646056-17-9) [1]. A TPSA below 60–70 Ų is a well-established correlate of favorable blood-brain barrier penetration [2]; the 32.5 Ų value of this compound is the lowest among the directly comparable 1,7-diazaspiro[4.4]nonane heteroaryl-substituted analogs.

TPSA BBB penetration CNS drug delivery

Hydrogen Bond Donor Count: Advantage of N7-Methylation Over Unsubstituted Analog

The target compound has zero hydrogen bond donors (HBD = 0), whereas the des-methyl analog (CAS 646056-17-9) possesses one HBD (HBD = 1) from the unsubstituted N7 secondary amine [1]. Reducing HBD count is a key medicinal chemistry strategy for improving oral absorption and CNS penetration, as each HBD is estimated to cost approximately 1 log unit in brain-to-plasma ratio [2]. N7-methylation eliminates this HBD, conferring an advantage for CNS-targeted NK1 antagonist programs.

Hydrogen bond donors Oral bioavailability CNS penetration

Molecular Weight Advantage vs. Isothiazole Analog

The target compound (MW 207.27 g·mol⁻¹) is 16.07 g·mol⁻¹ (~7.2%) lighter than the isothiazole analog (CAS 646056-39-5, MW 223.34 g·mol⁻¹) while retaining the same 1,7-diazaspiro[4.4]nonane-7-methyl core [1]. Lower molecular weight within an analog series generally correlates with improved ligand efficiency, oral absorption, and passive permeability, and is favored in fragment-based and lead-optimization workflows [2].

Molecular weight Drug-likeness Ligand efficiency

Class-Level NK1 Antagonist Disclosure from Janssen Patent

The compound is encompassed within the general Formula (I) of Janssen Pharmaceutica's patent application US 2009/0221641 A1, which explicitly claims substituted diaza-spiro[4.4]nonane derivatives as NK1 receptor antagonists for the treatment of schizophrenia, emesis, anxiety, depression, IBS, pain, and urinary incontinence [1]. While specific Ki values for this individual compound are not publicly available, its structural inclusion in a rigorously prosecuted pharmaceutical patent family targeting NK1 receptors provides class-level validation of its pharmacological relevance. In contrast, non-heteroaryl-substituted diazaspiro[4.4]nonanes (e.g., simple alkyl-substituted variants) were not the claimed subject matter, indicating that the heteroaryl (here, isoxazole) at the 1-position is essential for NK1 activity [1].

NK1 receptor neurokinin antagonist patent disclosure

Priority Research Applications for 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl- (CAS 646056-38-4) Given Its Differentiation Profile


CNS-Penetrant NK1 Antagonist Lead Identification and Optimization

The compound's intermediate XLogP3 (1.4) and class-leading low TPSA (32.5 Ų) make it a strong candidate for NK1 antagonist lead identification programs requiring blood-brain barrier penetration. Its physicochemical profile lies within established CNS drug space thresholds, and it is expressly covered by Janssen's NK1 antagonist patent claiming utility in schizophrenia, emesis, anxiety, and depression [1]. Researchers can use this compound as a starting point for structure–activity relationship (SAR) studies, leveraging its favorable computed properties relative to the isothiazole and oxadiazole analogs [2].

Comparative Physicochemical Profiling Against Isothiazole and Oxadiazole Congeners

With a TPSA 32% lower than the isothiazole analog and 28% lower than the oxadiazole analog, this compound can serve as a reference standard in panels comparing the impact of heteroaryl substitution on membrane permeability and CNS distribution. Its zero HBD count further distinguishes it from the des-methyl isoxazole analog, making it ideal for studies quantifying the contribution of N7-methylation to passive permeability and oral bioavailability [1].

Fragment-Based and Ligand-Efficiency-Guided Drug Discovery

The compound's relatively low molecular weight (207.27 g·mol⁻¹) combined with its specific heteroaryl substitution pattern supports its use in fragment-based drug discovery (FBDD) or ligand-efficiency-driven optimization campaigns targeting the NK1 receptor. It provides a lean, ligand-efficient scaffold (with computed ligand efficiency metrics favorable relative to the heavier isothiazole analog) that can be elaborated systematically [1].

In Silico Model Training and Validation for Spirocyclic Compound Property Prediction

The availability of high-quality computed descriptors (XLogP3, TPSA, HBA, HBD, rotatable bonds) for this compound and its close analogs provides a valuable dataset for training and validating in silico models predicting ADMET properties of spirocyclic scaffolds. The clean structural variation within the series (isoxazole vs. isothiazole vs. oxadiazole, methyl vs. H at N7) makes it a well-controlled set for quantitative structure–property relationship (QSPR) studies [1].

Quote Request

Request a Quote for 1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.